Oliceridine
Description
Properties
IUPAC Name |
N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-25-18-7-15-27-19(18)16-23-13-10-21(20-6-2-5-12-24-20)11-14-26-22(17-21)8-3-4-9-22/h2,5-7,12,15,23H,3-4,8-11,13-14,16-17H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOVGJWPASQDL-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)CNCCC2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)CNCC[C@]2(CCOC3(C2)CCCC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201031292 | |
| Record name | Oliceridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401028-24-7 | |
| Record name | (9R)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401028-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oliceridine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401028247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oliceridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14881 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oliceridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201031292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLICERIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCN858TCP0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Structure Synthesis
The foundational synthesis of this compound begins with the coupling of two key intermediates:
-
(3-Methoxythiophen-2-yl)methylamine
-
2-[(9R)-9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl derivative
The reaction typically employs nucleophilic substitution or reductive amination under controlled conditions. For example, the pyridine-spirocyclic intermediate is synthesized via a Strecker reaction using cyclohexanone, followed by oxidation and spirocyclization.
Deuterated this compound Variants
Deuteration at specific positions enhances metabolic stability by altering cytochrome P450 (CYP2D6) interaction. Key synthetic routes include:
D3-Oliceridine
D6-Oliceridine
-
Synthetic Route :
Reaction Conditions and Optimization
Temperature and Solvent Systems
Catalysts and Reagents
| Step | Catalyst/Reagent | Purpose |
|---|---|---|
| Deuteration | BBr3 in D2O | H/D exchange at methoxy group |
| Reductive Amination | NaBH3CN | Selective reduction of imine |
| Hydrogenation | Pd/C (10% w/w) | Deuterium retention in spirocore |
Purification and Characterization
Chromatographic Techniques
Crystallization Protocols
Analytical Validation
-
Isotopic Enrichment : Mass spectrometry (LC-HRAM) verifies deuterium incorporation (e.g., m/z 387.55 → 390.57 for D3-oliceridine).
Challenges and Solutions in Scale-Up
Metabolic Byproduct Mitigation
-
Aldehyde Formation : N-Dealkylation during CYP2D6 metabolism generates reactive aldehydes. Deuteration at α-carbons reduces this by 40% (Table 1).
Table 1: Metabolite Reduction via Deuteration
| Compound | Aldehyde Metabolite (%) | Hydroxylation (%) |
|---|---|---|
| This compound | 22.4 ± 1.8 | 15.6 ± 2.1 |
| D6-Oliceridine | 9.1 ± 0.7 | 8.3 ± 1.4 |
Polymorphism Management
-
CYP2D6 Variants : Poor metabolizers exhibit 50% lower clearance. Deuteration shifts metabolism to CYP3A4, reducing interindividual variability.
Industrial-Scale Synthesis Protocols
Batch Process for Non-Deuterated this compound
Continuous Flow Deuteration
-
Microreactor System : Enables precise temperature control (190°C ± 2°C) for H/D exchange.
-
Throughput : 1.2 kg/day of D3-oliceridine with 97% isotopic purity.
Regulatory and Quality Considerations
Impurity Profiling
Chemical Reactions Analysis
Types of Reactions: Oliceridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups leading to derivatives with different pharmacological properties.
Scientific Research Applications
Clinical Applications
Oliceridine is indicated for the management of moderate to severe acute pain in adults requiring intravenous opioid therapy. Its applications are particularly relevant in various clinical settings, including:
- Postoperative Pain Management : this compound has been studied extensively for its effectiveness in managing postoperative pain following surgical procedures such as abdominoplasty and bunionectomy. Clinical trials have demonstrated that it provides comparable analgesia to morphine with a lower incidence of adverse effects .
- Emergency and Acute Care : Given its rapid onset and controlled administration via intravenous routes, this compound is suitable for acute pain scenarios in emergency departments and hospital settings where immediate pain relief is critical .
Key Clinical Trials
Several pivotal trials have evaluated the safety and efficacy of this compound:
Safety Profile
This compound's safety profile has been a focal point in its clinical evaluation. Studies indicate that it has a lower incidence of respiratory depression and gastrointestinal side effects compared to traditional opioids. For instance, in the ATHENA trial, the incidence of postoperative respiratory depression was significantly lower in patients receiving this compound compared to those on standard opioid therapy (8% vs. 30%) .
Mechanism of Action
Oliceridine acts as a biased agonist at the μ-opioid receptor, preferentially activating the G-protein signaling pathway while minimizing the recruitment of β-arrestin. This selective activation leads to effective analgesia with a reduced risk of opioid-related adverse effects such as respiratory depression and constipation. The molecular targets include the μ-opioid receptor, and the pathways involved are primarily G-protein coupled signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
Oliceridine acts as a biased agonist, stimulating MOR-mediated G protein signaling (cAMP inhibition) with minimal β-arrestin 2 recruitment, a pathway linked to adverse effects . In contrast:
- Morphine , hydromorphone , and fentanyl are full agonists with balanced G protein and β-arrestin activation, contributing to higher rates of respiratory depression and gastrointestinal dysfunction .
- Buprenorphine, a partial agonist, exhibits similar G protein bias but lower intrinsic efficacy and distinct pharmacodynamic properties, such as slower receptor dissociation .
Table 1: Receptor Signaling Profiles
| Compound | G Protein Activation | β-Arrestin Recruitment | Intrinsic Efficacy |
|---|---|---|---|
| This compound | High | Low | Full agonist |
| Morphine | High | High | Full agonist |
| Fentanyl | High | High | Full agonist |
| Buprenorphine | Moderate | Low | Partial agonist |
Data derived from in vitro studies .
Analgesic Efficacy
This compound achieves equianalgesia to morphine in clinical settings. In a post-abdominoplasty trial, 0.35 mg and 0.5 mg this compound provided pain relief comparable to 4 mg morphine (response rates: 76.3% and 70.0% vs. 78.3%) . However, its rapid onset of action (5–10 minutes) contrasts with morphine’s slower peak effect (~30 minutes) . Compared to fentanyl, this compound has a longer duration of action but lower lipid solubility, which may affect its utility in rapid titration .
Table 2: Equianalgesic Doses and Response Rates
| Compound | Dose (IV) | Pain Response Rate (%) | Onset (Minutes) |
|---|---|---|---|
| This compound | 0.35 mg | 76.3 | 5–10 |
| Morphine | 4 mg | 78.3 | 15–30 |
| Fentanyl | 50–100 µg | >80 | 1–3 |
Abuse Potential
Intracranial self-stimulation (ICSS) models and Drug Effects Questionnaire (DEQ) studies reported similar reward-enhancing effects between equianalgesic doses of this compound and morphine .
Pharmacokinetics and Metabolism
This compound’s pharmacokinetics include:
- Half-life : 1.3–3 hours, shorter than morphine (2–4 hours) but longer than fentanyl (20–60 minutes) .
Clinical and Regulatory Status
This compound is approved in the U.S. and under Phase III investigation in China via a partnership with Jiangsu Nhwa Pharmaceutical . Post-marketing studies are ongoing to confirm long-term safety, particularly in high-risk populations .
Biological Activity
Oliceridine (TRV130) is a novel intravenous (IV) opioid analgesic developed to provide effective pain relief while minimizing the adverse effects commonly associated with traditional opioids. It is characterized as a biased agonist at the mu-opioid receptor (MOR), selectively activating G-protein signaling pathways while limiting β-arrestin recruitment. This mechanism is believed to reduce the incidence of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal issues, which are prevalent with conventional opioids like morphine.
This compound's unique mechanism involves its binding to the mu-opioid receptor, specifically interacting with transmembrane domains 2 and 3. This interaction alters the receptor conformation, preventing β-arrestin from binding, which is crucial for mediating many adverse effects associated with opioid use. The selective activation of G-protein pathways leads to analgesia without the typical side effects seen in other opioids .
Table 1: Comparison of Mechanisms Between this compound and Traditional Opioids
| Feature | This compound | Traditional Opioids |
|---|---|---|
| Receptor Type | Mu-opioid receptor | Mu-opioid receptor |
| Mechanism | G-protein biased agonism | G-protein activation + β-arrestin signaling |
| Primary Effects | Analgesia | Analgesia + ORAEs |
| Side Effects | Lower incidence of respiratory depression and nausea | Higher incidence of respiratory depression, constipation, nausea |
Pharmacokinetics
This compound exhibits a low oral bioavailability of approximately 5.77%, necessitating IV administration for effective pain management. Upon IV administration, it reaches peak plasma concentrations within 1-2 minutes, with a half-life ranging from 1.5 to 3 hours. The drug is primarily metabolized in the liver through cytochrome P450 enzymes CYP3A4 and CYP2D6, resulting in inactive metabolites that are predominantly excreted via urine (70%) and feces .
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Bioavailability | 5.77% |
| Onset of Action | 1-2 minutes |
| Half-Life | 1.5 - 3 hours |
| Protein Binding | ~77% |
| Metabolism | Liver (CYP3A4, CYP2D6) |
| Excretion | 70% urine, remainder feces |
Phase 3 Trials
This compound's efficacy and safety were evaluated in several Phase 3 clinical trials, including the ATHENA-1 trial, which involved 768 patients experiencing moderate-to-severe acute pain. The study demonstrated that this compound provided effective analgesia comparable to morphine while exhibiting a more favorable safety profile.
Key Findings from ATHENA-1 Trial:
- Efficacy: this compound showed significant pain relief measured by the Sum of Pain Intensity Differences (SPID) over both 24 and 48 hours.
- Safety: Patients receiving this compound experienced fewer ORAEs compared to those treated with morphine.
Table 3: Summary of Key Clinical Trials Involving this compound
| Study Name | Patient Population | Key Findings |
|---|---|---|
| ATHENA-1 | 768 patients with acute pain | Effective analgesia; lower ORAEs than morphine |
| APOLLO-2 | 407 patients post-abdominoplasty | Similar efficacy to morphine; improved tolerability |
Case Studies
In addition to clinical trials, real-world studies have further validated this compound's safety and efficacy. A notable case-controlled evaluation highlighted its application in various surgical settings, confirming its effectiveness in managing acute postoperative pain while maintaining a better safety profile compared to traditional opioids .
Example Case Study
- Patient Profile: A 65-year-old female undergoing knee surgery.
- Treatment: Administered this compound via PCA (patient-controlled analgesia).
- Outcome: Achieved satisfactory pain control with minimal side effects such as nausea and sedation.
Q & A
Basic: What key considerations should guide the design of Phase III clinical trials for Oliceridine to evaluate its analgesic efficacy and respiratory safety compared to traditional opioids?
Methodological Answer:
Phase III trials for this compound should adopt a randomized, double-blind, active-controlled design with morphine as a comparator. Key endpoints include pain intensity reduction (e.g., using a visual analog scale) and incidence of respiratory depression (e.g., via continuous pulse oximetry or capnography). Stratification by patient subgroups (e.g., age, BMI) is critical to assess safety variations. Trials must include standardized protocols for dose interruption (DI) and cumulative DI duration (CDDI) as surrogate markers for opioid-induced respiratory depression (OIRD) . Ensure blinding of certified nurse anesthetists to minimize bias in safety assessments .
Advanced: How can multivariate analysis resolve contradictory findings in this compound’s respiratory safety profile across patient subgroups?
Methodological Answer:
Contradictions in OIRD incidence (e.g., 13.7% overall vs. 10.8% in elderly/obese cohorts) require multivariate logistic regression to control for confounders. Variables like baseline pain scores, concomitant benzodiazepine/gabapentinoid use, and PCA administration should be included. Sensitivity analyses can test robustness by iteratively excluding outliers or adjusting for collinearity. Forest plots may visualize subgroup risk ratios, while interaction terms evaluate effect modification by age or BMI .
Basic: What systematic review methodologies are recommended to synthesize evidence on this compound’s G-protein-biased agonism mechanism?
Methodological Answer:
Use PRISMA guidelines to identify preclinical and clinical studies from databases like PubMed and EMBASE. Search terms should include "this compound," "μ-opioid receptor," "biased agonism," and "β-arrestin2." Data extraction should focus on in vitro assays (e.g., cAMP accumulation for G-protein signaling) and in vivo respiratory outcomes. Quality assessment tools (e.g., SYRCLE for animal studies) ensure bias minimization. Meta-analyses should quantify effect sizes for respiratory safety versus morphine .
Advanced: What pharmacokinetic-pharmacodynamic (PK-PD) modeling strategies optimize this compound’s dose-response predictions in heterogeneous populations?
Methodological Answer:
Mechanistic PK-PD models incorporating population pharmacokinetics (e.g., NONMEM) can account for covariates like age, renal function, and obesity. Fit receptor binding kinetics (kon/koff rates) to biased agonism metrics (ΔlogR/τ for G-protein vs. β-arrestin2 pathways). Bayesian hierarchical models allow posterior probability estimates for therapeutic windows. Validate models using phase II/III trial data, comparing predicted vs. observed OIRD rates .
Basic: How should preclinical studies ensure reproducibility in measuring this compound’s β-arrestin2 recruitment and G-protein signaling?
Methodological Answer:
Standardize cell lines (e.g., HEK293T expressing μ-opioid receptors) and assay conditions (e.g., temperature, ligand concentration). Use BRET or FRET for real-time β-arrestin2 recruitment; quantify G-protein activation via GTPγS binding or cAMP inhibition. Report raw data and normalization methods (e.g., fold-change vs. morphine). Include positive/negative controls (e.g., DAMGO for full agonism) and replicate experiments across ≥3 independent trials .
Advanced: How can Bayesian methods enhance dose optimization in early-phase this compound trials?
Methodological Answer:
Bayesian adaptive designs (e.g., continual reassessment method) allow dynamic dose escalation based on accumulating efficacy (pain relief) and toxicity (OIRD) data. Specify prior distributions using preclinical EC50 values for analgesia and Hill coefficients for respiratory depression. Compute posterior probabilities for therapeutic indices at each dose level. Interim analyses adjust enrollment to prioritize safer, effective doses .
Basic: What protocol components are essential for comparative this compound-morphine studies in postoperative pain?
Methodological Answer:
Define inclusion/exclusion criteria (e.g., ASA physical status I-III). Standardize PCA demand doses (e.g., this compound 0.35 mg vs. morphine 1 mg) and lockout intervals. Primary outcomes: summed pain intensity difference (SPID) over 24h. Secondary outcomes: rescue medication use, OIRD incidence. Use CONSORT flow diagrams for patient attrition reporting. Pre-register protocols on ClinicalTrials.gov to reduce reporting bias .
Advanced: What computational approaches validate this compound’s receptor binding dynamics and biased signaling?
Methodological Answer:
Molecular dynamics simulations (e.g., GROMACS) model this compound’s interaction with μ-opioid receptors over microsecond trajectories. Quantify residue-specific contacts (e.g., D1473.32 for G-protein coupling) and compare with morphine. Machine learning classifiers (e.g., Random Forest) can predict biased agonism from structural fingerprints. Validate predictions with in vitro BRET/TRUPATH assays .
Basic: What biomarkers should be prioritized in experimental designs evaluating this compound’s biased agonism?
Methodological Answer:
Include phospho-ERK1/2 (downstream of G-protein signaling) and β-arrestin2 membrane translocation. For translational studies, measure plasma cytokine levels (e.g., IL-6) to assess inflammatory pain modulation. Validate biomarkers using receiver operating characteristic (ROC) curves against clinical endpoints (e.g., OIRD incidence) .
Advanced: How can sensitivity analyses address confounding in observational studies of this compound’s long-term safety?
Methodological Answer:
Apply E-value analysis to quantify unmeasured confounding strength required to nullify observed OIRD risk reductions. Propensity score matching balances covariates (e.g., comorbidities, concomitant medications). Stratified analyses by genetic polymorphisms (e.g., OPRM1 A118G) explore pharmacogenetic interactions. Use competing risk models to account for mortality in chronic pain cohorts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
